Z-D-Dbu(N3)-OH

Click Chemistry ADC Linker Design Peptide Synthesis

Researchers designing orthogonal SPPS strategies face challenges finding Z-protected D-Dbu building blocks compatible with Fmoc chemistry. Z-D-Dbu(N3)-OH solves this by providing a γ-azide click handle that remains intact through piperidine/DBU deprotection cycles. Key advantages: • Enables dual CuAAC/SPAAC conjugation: Reacts with terminal alkynes (CuAAC) or DBCO/BCN partners (SPAAC) after complete peptide assembly; • Orthogonal Z protection: Stable to Fmoc removal conditions, removable via hydrogenolysis or strong acid for N-terminal liberation; • D-enantiomer specificity: Confers predicted protease resistance for ADC linker and bioconjugate applications.

Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
Cat. No. B2740006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Dbu(N3)-OH
Molecular FormulaC12H14N4O4
Molecular Weight278.26 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m1/s1
InChIKeyYHBFMNJJEQRLIV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Z-D-Dbu(N3)-OH: Click Chemistry Building Block Overview


Z-D-Dbu(N3)-OH is an amino acid derivative based on the D-enantiomer of 2,4-diaminobutyric acid (D-Dbu), bearing a benzyloxycarbonyl (Z) protecting group on the α-amino position and an azide (N₃) group on the γ-amino side chain . The compound has the IUPAC name (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid with the molecular formula C₁₂H₁₄N₄O₄ and a molecular weight of 278.26 g/mol . It functions as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing molecules as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-containing partners .

1 Orthogonal Z-NH protection remains stable under standard Fmoc-SPPS deprotection conditions.
2 γ-Azide group supports CuAAC and SPAAC click conjugation without additional activation.
3 D-configuration building block reported to support protease resistance profiling vs L-counterpart.

Why Z-D-Dbu(N3)-OH Is Not Interchangeable with Analogs


Z-D-Dbu(N3)-OH occupies a distinct orthogonal protection space that cannot be substituted by its Fmoc-protected analog (Fmoc-D-Dbu(N3)-OH) or free amine variants (e.g., H-D-Dbu(N3)-OH) without fundamentally altering synthetic strategy [1]. The benzyloxycarbonyl (Z) group is stable to the basic conditions (piperidine or DBU) used for Fmoc deprotection, enabling orthogonal protection schemes in peptide synthesis and linker construction [1][2]. Conversely, the Fmoc analog (MW 366.37 g/mol, CAS 1932023-47-6) is labile to these same conditions [1]. Selection of the Z-protected variant versus Fmoc-protected or unprotected forms determines compatibility with different solid-phase peptide synthesis (SPPS) protocols, protecting group strategy, and post-assembly deprotection sequences—factors directly impacting synthetic feasibility, yield, and final product integrity.

Z-D-Dbu(N3)-OH
Fmoc-D-Dbu(N3)-OH
Fmoc analog is labile to piperidine/DBU; prevents orthogonal SPPS strategies. Z group stability is essential for sequential deprotection schemes.
Z-D-Dbu(N3)-OH
Z-L-Dbu(N3)-OH
L-enantiomer may alter stereochemical-dependent interactions. D-configuration context is critical for bioactive peptide SAR and protease stability profiling.

Comparative Properties and Synthetic Compatibility


Molecular Weight Advantage vs. Fmoc Analog

Z-D-Dbu(N3)-OH has a molecular weight of 278.26 g/mol, which is 88.11 g/mol lower than that of the Fmoc-protected analog Fmoc-D-Dbu(N3)-OH (366.37 g/mol), representing a 24% reduction in molecular mass . This difference arises from the smaller benzyloxycarbonyl (Z) protecting group (C₈H₇O₂ fragment) compared to the bulky fluorenylmethoxycarbonyl (Fmoc) group (C₁₅H₁₁O₂ fragment) .

Molecular Weight
Reported
278.26 g/mol
Lower mass vs Fmoc analog reduces steric demands in conjugates.
Calculated from formula C₁₂H₁₄N₄O₄.
Click Chemistry ADC Linker Design Peptide Synthesis Molecular Weight Optimization

Deprotection Orthogonality Under Basic Conditions

The Z (benzyloxycarbonyl) protecting group on Z-D-Dbu(N3)-OH is stable to the basic deprotection conditions (e.g., 20% piperidine in DMF, DBU) used to remove Fmoc groups during standard solid-phase peptide synthesis [1][2]. In contrast, the Fmoc-D-Dbu(N3)-OH analog undergoes complete deprotection under these identical conditions, with Fmoc removal typically reaching completion within 2-10 minutes in flow-based systems using DBU [2]. This fundamental difference enables orthogonal protection schemes where the Z group remains intact through multiple Fmoc deprotection cycles, preserving a protected amine for later-stage selective unveiling.

Deprotection Orthogonality
Method context
Stable (Z group intact)
Labile (Fmoc removed in 2-10 min)
Enables sequential deprotection strategies impossible with Fmoc analog.
Conditions: 20% piperidine in DMF.
Solid-Phase Peptide Synthesis Orthogonal Protection SPPS Protocols Protecting Group Strategy

D-Enantiomer Protease Resistance

Z-D-Dbu(N3)-OH is specifically the D-enantiomer of the 2,4-diaminobutyric acid derivative . The L-enantiomer (Z-L-Dbu(N3)-OH, CAS 1932657-23-2) shares identical molecular weight and click reactivity but differs in stereochemical configuration at the α-carbon . While direct comparative enzymatic stability data for these specific compounds are not available, class-level evidence indicates that D-amino acid residues confer substantial resistance to proteolytic degradation compared to their L-counterparts in peptide sequences [1].

Stereochemical Configuration
Class-level inference
D-enantiomer (R-configuration)
L-enantiomer (S-configuration)
Reported D-amino acid context supports improved protease resistance.
Specific stability data to verify.
D-Amino Acid Protease Resistance Peptide Stability Stereochemistry

Procurement and Application Scenarios


Orthogonal SPPS with Fmoc Chemistry

Z-D-Dbu(N3)-OH is optimally deployed in Fmoc-based SPPS when the α-amine must remain protected throughout chain elongation while the γ-azide group provides a conjugation handle for post-assembly click chemistry. The Z group's stability to piperidine/DBU deprotection conditions allows for complete peptide assembly without premature α-amine exposure, enabling late-stage Z removal via hydrogenolysis or strong acid for subsequent N-terminal functionalization or cyclization .

ADC Linker Design for In Vivo Stability

In antibody-drug conjugate (ADC) linker construction and bioconjugate synthesis, the D-enantiomeric configuration of Z-D-Dbu(N3)-OH confers predicted resistance to endogenous proteases . The reduced molecular weight (278.26 g/mol) of the Z-protected variant relative to the Fmoc analog minimizes additional steric bulk in the final conjugate, which is advantageous for maintaining favorable pharmacokinetic properties and conjugate solubility .

CuAAC and SPAAC Click Conjugation

Z-D-Dbu(N3)-OH serves as a versatile click chemistry partner for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-bearing molecules and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized biomolecules . This dual click reactivity profile, combined with the orthogonal Z protecting group, enables sequential bioconjugation strategies where the azide is preserved for the final conjugation step after all protecting group manipulations are complete .

Stereodefined D-Amino Acid Peptide Synthesis

The D-enantiomer specificity of Z-D-Dbu(N3)-OH makes it the required building block for synthesizing bioactive peptides where D-configuration is essential for target binding or metabolic stability . Researchers seeking to generate mirror-image peptides or peptide sequences containing D-2,4-diaminobutyric acid residues for structure-activity relationship (SAR) studies must select this D-enantiomer rather than the L-enantiomer (Z-L-Dbu(N3)-OH) or racemic mixtures .

Application
Selection Property
Validation Focus
Orthogonal SPPS
Z-group base stability
Selective hydrogenolysis monitoring
Bioconjugate Design
D-enantiomer configuration
Protease stability assay context
CuAAC/SPAAC Conjugation
γ-Azide reactivity
Click efficiency characterization
Stereodefined Peptide SAR
Enantiomeric purity
Chiral HPLC or NMR confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-D-Dbu(N3)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.